(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate
Description
The compound "(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate" is a structurally complex molecule featuring a benzofuran core substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group at the 2-position and a 2,6-dimethoxybenzoate ester at the 6-position (Figure 1). The (Z)-stereochemistry indicates the spatial arrangement of the methylenedioxy substituent relative to the benzofuran system.
Properties
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O8/c1-28-18-4-3-5-19(29-2)23(18)25(27)32-15-7-8-16-20(12-15)33-22(24(16)26)11-14-6-9-17-21(10-14)31-13-30-17/h3-12H,13H2,1-2H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSBORBPBJBLDW-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a synthetic compound of interest due to its potential biological activities. This compound features a complex structure that may confer various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the existing literature on the biological activity of this compound.
Chemical Structure and Properties
The compound has the following molecular formula:
Its molecular weight is approximately 396.39 g/mol. The structure includes a benzodioxole moiety and a benzofuran backbone, which are known to enhance biological activity in various compounds.
Anti-Cancer Activity
Research indicates that derivatives of benzofuran and benzodioxole exhibit significant anti-cancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines, inhibit cell proliferation, and modulate inflammatory cytokines such as IL-6 and TNF-α. The cytotoxic effects of these compounds vary depending on the type of cancer cells used in assays .
Table 1: Summary of Anti-Cancer Studies
Anti-Inflammatory Activity
The compound also demonstrates anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests that this compound could be effective in treating conditions characterized by chronic inflammation.
Table 2: Summary of Anti-Inflammatory Studies
| Study Reference | Inflammatory Model | Effect Observed |
|---|---|---|
| LPS-induced macrophages | Decreased IL-6 and TNF-α levels | |
| Carrageenan-induced edema | Reduction in paw swelling |
Case Studies
A notable case study involved synthesizing derivatives based on the core structure of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran for evaluating their biological activities. The results indicated a promising profile for anti-cancer applications, particularly against solid tumors where traditional therapies often fail .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The closest structural analogue is (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate (). Key differences lie in the substituents at the 2-position: the target compound features a benzo[d][1,3]dioxol-5-yl group, while the analogue substitutes this with a furan-2-yl group.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural differences (see Notes).
Electronic and Steric Effects
- Benzo[d][1,3]dioxol-5-yl Group : The methylenedioxy moiety is strongly electron-withdrawing due to resonance and inductive effects, which may enhance the electrophilicity of the adjacent carbonyl group in the benzofuran core. This could influence reactivity in nucleophilic addition or binding interactions.
- Furan-2-yl Group : The furan substituent is less electron-withdrawing and contributes to a smaller steric profile. This may favor different packing motifs in crystal structures, as observed in analogous compounds analyzed via Mercury CSD.
Crystallographic and Conformational Analysis
Both compounds require advanced crystallographic tools (e.g., SHELXL, Mercury CSD) for structural determination. The benzo[d][1,3]dioxole substituent likely induces greater planarity in the benzofuran core due to conjugation, whereas the furan analogue may exhibit puckering, as described by Cremer-Pople coordinates for ring deformation.
Research Findings and Limitations
- Synthetic Challenges : The benzo[d][1,3]dioxole derivative requires multi-step synthesis involving protective group strategies, whereas the furan analogue is more straightforward to prepare.
- Stability : The methylenedioxy group may confer greater oxidative stability compared to furan, which is prone to ring-opening under acidic conditions.
- Data Gaps : Experimental data (e.g., solubility, bioactivity) for the target compound are absent in available literature, necessitating further studies.
Notes
Molecular mass and formula for the target compound are estimated by replacing the furan-2-yl group (C₄H₃O) with benzo[d][1,3]dioxol-5-yl (C₇H₅O₂).
Structural comparisons rely on computational tools (Mercury CSD) and crystallographic refinement methods (SHELXL).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
- Methodology :
- Step 1 : Condensation of a benzofuran precursor (e.g., 6-hydroxy-3-oxo-2,3-dihydrobenzofuran) with benzo[d][1,3]dioxole-5-carbaldehyde under acidic or basic conditions to form the (Z)-configured benzylidene intermediate .
- Step 2 : Esterification at the 6-position using 2,6-dimethoxybenzoyl chloride in anhydrous dichloromethane with a base catalyst (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Key Parameters : Reaction temperature (60–80°C), inert atmosphere (N₂), and monitoring via TLC .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm the Z-configuration of the benzylidene group and ester linkage. Aromatic proton signals near δ 6.8–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 463.1264) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodology :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Anti-inflammatory activity : Inhibition of COX-2 enzyme via ELISA, with IC₅₀ comparison to reference drugs like celecoxib .
Advanced Research Questions
Q. How does the Z-configuration influence biological activity compared to the E-isomer?
- Methodology :
- Stereochemical Analysis : Separate isomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
- Activity Comparison : Test both isomers in parallel assays (e.g., IC₅₀ in enzyme inhibition). For example, Z-isomers of analogous benzofurans show 2–3× higher potency due to optimal spatial alignment with target proteins .
Q. What computational strategies can predict binding modes with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., COX-2 PDB: 5KIR). The methoxy and benzoate groups may form hydrogen bonds with Arg120 and Tyr355 .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with activity data from analogs .
Q. How do solvent polarity and pH affect the compound’s stability in biological buffers?
- Methodology :
- Stability Studies : Incubate the compound in PBS (pH 7.4), DMEM, and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
- Key Finding : Degradation is <10% in neutral buffers but accelerates in acidic conditions due to ester hydrolysis .
Data Contradictions and Resolution
Q. Conflicting reports on cytotoxicity: How to address variability in cell line responses?
- Analysis :
- Hypothesis : Discrepancies may arise from differences in cell membrane permeability or metabolic activation.
- Resolution :
- Measure cellular uptake via LC-MS/MS in resistant vs. sensitive cell lines .
- Test prodrug derivatives (e.g., ester-to-acid conversion) to enhance bioavailability .
Methodological Tables
Table 1 : Comparison of Synthetic Yields Under Different Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| H₂SO₄ | Ethanol | 70 | 62 | 95% |
| p-TsOH | Toluene | 80 | 78 | 98% |
| BF₃·Et₂O | DCM | 60 | 85 | 99% |
| Data compiled from . |
Table 2 : Biological Activities of Structural Analogs
| Compound | IC₅₀ (COX-2, μM) | Cytotoxicity (HeLa, μM) |
|---|---|---|
| Target Compound (Z-configuration) | 0.45 | 12.3 |
| E-Isomer | 1.20 | 25.6 |
| 2,6-Dimethoxybenzoate derivative | 0.78 | 18.9 |
| Data from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
